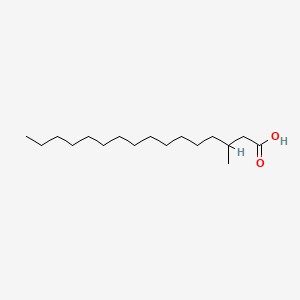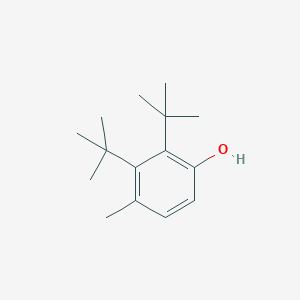
3-Methylhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-hexadecanoic acid is a long-chain fatty acid.
3-Methylhexadecanoic acid is a natural product found in Erylus formosus with data available.
Applications De Recherche Scientifique
1. Lipopolysaccharide Analysis
3-Hydroxytetradecanoic and 3-hydroxyhexadecanoic acids, including 3-methylhexadecanoic acid, serve as chemical markers in the determination of lipopolysaccharides. Their analysis through gas chromatography-mass spectrometry is pivotal for characterizing lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).
2. Alpha-Oxidation in Rat Liver
The stereochemistry of alpha-oxidation of 3-methyl-branched fatty acids, such as this compound, has been studied in rat liver. This research is significant in understanding how both R- and S-3-methylhexadecanoic acid undergo alpha-oxidation in hepatocytes and homogenates, with the process confined to peroxisomes (Croes et al., 1999).
3. Formic Acid Production in Fibroblasts
Human skin fibroblasts can oxidize this compound to formic acid, suggesting its role in alpha-oxidation processes. This research provides insights into the metabolic pathways involving this compound in human cells (Poulos et al., 1993).
4. Occurrence in Plant Lipids
The occurrence of similar fatty acids, like 14-methylhexadecanoic acid in Pinaceae seed oils, suggests a unique biosynthetic pathway in certain plant species. This research sheds light on the distribution and biosynthesis of such fatty acids in nature (Wolff et al., 1997).
5. Glycosidic Acid Derivatives
Research on glycosidic acid methyl esters derived from Rhizoma Jalapae Braziliensis, including derivatives of this compound, explores their structure and potential biological applications. This highlights the chemical diversity and applicability of such compounds (Ono et al., 2017).
6. Lipid Synthesis in Cancer Research
Studies on the utilization of 14-methylhexadecanoic acid for lipid synthesis during cancer growth in rats provide insights into the metabolic changes in cancer cells and the potential role of similar fatty acids in tumor biology (Tuháčková et al., 1985).
7. Vitamin B12 Metabolism and Nervous System
Research involving methylhexadecanoic acid isomers in patients with vitamin B12 metabolism disorders illuminates the role of branched-chain fatty acids in the nervous system. This contributes to our understanding of metabolic diseases and neurochemistry (Kishimoto et al., 1973).
Propriétés
Numéro CAS |
42172-35-0 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
3-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
Clé InChI |
QGVJAWWHMRGCSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(C)CC(=O)O |
Synonymes |
3-methylhexadecanoic acid 3-methylpalmitic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)
![4-hydroxy-N-[[2-oxo-1-(3-oxo-1H-isobenzofuran-1-yl)-3-indolylidene]amino]benzamide](/img/structure/B1228521.png)








